1,3-Dilaurin

Catalog No.
S1493892
CAS No.
539-93-5
M.F
C27H52O5
M. Wt
456.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dilaurin

CAS Number

539-93-5

Product Name

1,3-Dilaurin

IUPAC Name

(3-dodecanoyloxy-2-hydroxypropyl) dodecanoate

Molecular Formula

C27H52O5

Molecular Weight

456.7 g/mol

InChI

InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-23-25(28)24-32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3

InChI Key

KUVAEMGNHJQSMH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O

Synonyms

Dodecanoic Acid 2-Hydroxy-1,3-propanediyl Ester; 1,3-Dilaurin; 1,3-Dilauroylglycerol; Glycerol 1,3-didodecanoate; Glycerol 1,3-dilaurate

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O

Formation of Reverse Micelles:

A study published in "Chemistry and Physics of Lipids" (1995) investigated the use of 1,3-Dilaurin and other modified diacylglycerols as surfactants for the formation of reverse micelles []. These micelles are structures formed by amphiphilic molecules (having both water-loving and water-hating ends) that can encapsulate water-insoluble molecules within their core. The study found that 1,3-Dilaurin exhibited good micelle-forming properties, suggesting its potential use in drug delivery systems or as a model system for studying biological membranes [].

Potential Role in Food Science:

1,3-Dilaurin belongs to a class of compounds called diacylglycerols (DAGs), which are naturally occurring components of various fats and oils. Some studies suggest that DAGs may offer potential health benefits, such as improved blood sugar control and weight management [, ]. However, further research is needed to specifically investigate the role of 1,3-Dilaurin in these areas.

1,3-Dilaurin is a diacylglycerol characterized by the presence of two lauric acid chains attached to the glycerol backbone at the 1 and 3 positions. Its chemical formula is C27H52O5, and it has a molecular weight of approximately 452.69 g/mol. This compound is notable for its unique structural configuration, which contributes to its distinct physical and chemical properties. The compound is typically obtained through enzymatic synthesis, leveraging lipases to facilitate the reaction between glycerol and lauric acid under controlled conditions .

The specific mechanism of action of 1,3-Dilaurin depends on the context of its use. Here are two potential scenarios:

  • Drug delivery: As a drug carrier, 1,3-Dilaurin might interact with cell membranes due to its amphiphilic nature (having both hydrophobic and hydrophilic regions). This interaction could facilitate drug delivery into cells.
  • Antimicrobial activity: The mechanism of potential antimicrobial action of 1,3-Dilaurin is not fully understood but might involve disruption of bacterial or fungal membranes.
Typical of diacylglycerols, including hydrolysis and transesterification. Hydrolysis can occur in the presence of water or enzymes, leading to the release of free fatty acids and glycerol. The stability of 1,3-dilaurin under normal conditions makes it suitable for various applications in food and pharmaceuticals .

Enzymatic Synthesis

The synthesis of 1,3-dilaurin often involves the enzymatic reaction between glycerol and lauric acid using lipase as a catalyst. Optimal conditions typically include:

  • Temperature: 50°C
  • Pressure: Reduced pressure (vacuum)
  • Reaction time: Approximately 3 hours

Under these conditions, high yields of 1,3-dilaurin can be achieved, with reported conversions of lauric acid reaching up to 95.3% .

1,3-Dilaurin exhibits several biological activities, particularly in antimicrobial and antiviral contexts. Research has shown that it possesses significant antibacterial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli. Additionally, it has been noted for its potential antiviral effects against viruses such as HIV and influenza . The mechanism behind these activities is believed to involve disruption of microbial membranes due to its amphiphilic nature.

The primary methods for synthesizing 1,3-dilaurin include:

  • Enzymatic Synthesis: Utilizing lipases in solvent-free conditions to catalyze the reaction between glycerol and lauric acid.
  • Chemical Synthesis: Although less common due to lower yields and higher complexity, chemical methods can also be employed.

Example Reaction Conditions

  • Glycerol: 10 mmol
  • Lauric Acid: 20 mmol
  • Lipase: 5 wt% based on reactants
  • Reaction Time: 3 hours at 50°C under vacuum .

1,3-Dilaurin finds applications across various fields:

  • Food Industry: Used as an emulsifier and stabilizer in food products.
  • Pharmaceuticals: Acts as a carrier for drug delivery systems due to its biocompatibility.
  • Cosmetics: Incorporated into formulations for its moisturizing properties.
  • Nutraceuticals: Explored for potential health benefits related to antimicrobial activity.

Interaction studies involving 1,3-dilaurin have primarily focused on its efficacy against microbial pathogens. Research indicates that it can enhance the effectiveness of other antimicrobial agents when used in combination. Studies have also explored its role in lipid bilayer interactions, providing insights into how it may influence membrane integrity in microbial cells .

1,3-Dilaurin shares structural similarities with other diacylglycerols but is unique due to its specific fatty acid composition. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
1,2-DilaurinLauric acid at positions 1 and 2Different physical properties; higher solubility in water
2,3-DilaurinLauric acid at positions 2 and 3Optically active antipode
MonolaurinSingle lauric acid chainKnown for strong antiviral properties
TristearinThree stearic acid chainsHigher melting point; less soluble

Uniqueness of 1,3-Dilaurin

The unique positioning of lauric acid chains at the first and third positions allows for specific interactions with biological membranes that are not observed in other configurations. This prochiral nature contributes to its distinctive biological activities and applications .

The enzymatic synthesis of 1,3-dilaurin offers several advantages over chemical synthesis methods, including milder reaction conditions, higher regioselectivity, and reduced environmental impact. Various enzymatic approaches have been developed for the synthesis of 1,3-dilaurin, primarily focusing on lipase-catalyzed reactions.

Lipase-Catalyzed Esterification Mechanisms

Lipases (EC 3.1.1.3) are enzymes that naturally hydrolyze ester bonds in lipids but can also catalyze the reverse reaction—esterification—under appropriate conditions. The esterification mechanism involves a catalytic triad consisting of aspartic acid, histidine, and serine residues.

The reaction mechanism proceeds as follows:

  • The serine residue in the catalytic triad acts as a nucleophile, attacking either the first or third carbonyl group of the glycerol backbone.
  • This forms an acyl-enzyme intermediate.
  • The tetrahedral intermediate collapses, releasing the diacylglycerol product.
  • The enzyme is regenerated for another catalytic cycle.

This mechanism is particularly effective for the synthesis of 1,3-dilaurin due to the regioselectivity of certain lipases that preferentially catalyze reactions at the sn-1 and sn-3 positions of glycerol.

Lipases interact with lipid substrates at the lipid-water interface through hydrophobic domains that are exposed upon contact. This interaction, sometimes called "interfacial activation," is crucial for the catalytic activity of lipases. The two-dimensional nature of this lipase reaction does not follow traditional Michaelis-Menten kinetics and depends critically on the quality of the interface.

Solvent-Free Reaction Systems Optimization

Solvent-free reaction systems have emerged as an environmentally friendly approach for the enzymatic synthesis of 1,3-dilaurin. These systems eliminate the need for organic solvents, reducing environmental impact and processing costs while potentially enhancing reaction efficiency.

In a solvent-free system, direct esterification of glycerol with lauric acid is catalyzed by immobilized lipases. Several parameters affect the efficiency of this process:

Table 1: Optimized Parameters for Solvent-Free Enzymatic Synthesis of 1,3-Dilaurin

ParameterOptimized ValueEffect on Reaction
Temperature50°CEnhanced reaction rate without enzyme denaturation
Enzyme Concentration5 wt% (based on reactants)Optimal conversion without enzyme aggregation
Reaction Time3 hoursSufficient for high conversion without significant acyl migration
Substrate Ratio (Lauric acid:Glycerol)2:1Promotes formation of diacylglycerol over mono or triacylglycerol

Under optimized conditions, a 95.3% lauric acid conversion and 80.3% 1,3-dilaurin content can be achieved after 3 hours of reaction. The absence of solvent also facilitates product recovery and purification processes.

Enzyme concentration plays a crucial role in the reaction rate. Increasing the Lipozyme RM IM concentration from 3 to 5 wt% leads to higher lauric acid conversion. However, further increases beyond 5 wt% do not significantly improve conversion, possibly due to protein aggregation that prevents substrate access to the active sites.

The content of 1,3-dilaurin increases with enzyme concentration up to 5 wt%, but a slight decrease is observed with higher concentrations due to acyl migration, which leads to the formation of 1,2-dilaurin.

Vacuum-Driven Air Bubbling Operational Parameters

A vacuum-driven air bubbling operation mode represents an innovative approach for the enzymatic synthesis of 1,3-dilaurin. This technique was developed to overcome mass transfer limitations in heterogeneous reaction systems and to continuously remove water formed during esterification, thereby driving the equilibrium toward product formation.

The vacuum-driven air bubbling system operates as follows:

  • A vacuum (approximately 4 mm Hg) is applied throughout the reaction.
  • Air is automatically inhaled into the reactor bottom through the vacuum.
  • The glycerol layer and solid lipase are "blown up" to interact with the fatty acid layer.
  • Water formed during the reaction is continuously removed by evaporation.

This operation mode has been demonstrated to be comparable to a vacuum-driven N₂ bubbling protocol in terms of lauric acid conversion and 1,3-dilaurin content. The continuous removal of water drives the equilibrium toward esterification, resulting in higher product yields.

Table 2: Comparison of Vacuum-Driven Air Bubbling vs. N₂ Bubbling for 1,3-Dilaurin Synthesis

ParameterAir BubblingN₂ BubblingAdvantages of Air Bubbling
Lauric Acid ConversionComparableComparableMore cost-effective
1,3-Dilaurin ContentComparableComparableSimpler setup
Reaction RateComparableComparableNo need for N₂ supply
Enzyme StabilityGoodGoodEnvironmentally friendly

The reusability of lipase is a critical factor for practical applications. With the vacuum-driven air bubbling system, Lipozyme RM IM maintains 80.2% of its original catalytic activity after 10 consecutive batch applications, demonstrating good operational stability.

Regioselectivity Control in sn-1,3 Positional Specificity

Regioselectivity—the preferential catalysis of reactions at specific positions of the glycerol backbone—is crucial for the synthesis of pure 1,3-dilaurin. Various lipases exhibit different degrees of regioselectivity for the sn-1 and sn-3 positions of glycerol.

The regioselectivity of lipases can be explained by their structure:

  • The active site architecture determines which positions of the glycerol backbone can access the catalytic triad.
  • The binding pocket accommodates acyl chains of specific lengths and configurations.
  • The lid domain, which covers the active site in many lipases, influences substrate recognition and binding.

Several lipases have been evaluated for their sn-1,3 regioselectivity in the synthesis of 1,3-dilaurin:

Table 3: Comparison of Lipases for sn-1,3 Regioselective Synthesis

LipaseSourcesn-1,3 RegioselectivityOptimal TemperatureAdvantages
Lipozyme RM IMRhizomucor mieheiHigh50°CGood stability, high activity
Novozym 435Candida antarcticaHigh50-60°CVery stable, high activity
Lipozyme TL IMThermomyces lanuginosusLow55-60°CLess suitable for 1,3-DAG synthesis
RcLipaseRicinus communis (castor)High40°CGood organic solvent tolerance
Lipase MAJ1Janibacter sp.Very high (PSI* value: 96.6%)35°CExcellent regioselectivity

*PSI: Positional Specificity Index

The lipase from Malbranchea cinnamomea (rMclipA) has also demonstrated high sn-1,3 regioselectivity, with optimal activity at 45°C and retention of more than 93% of enzyme activity after 24 hours of incubation at temperatures up to 50°C.

For Lipase MAJ1 from Janibacter sp., immobilization on suitable supports like resin ECR1030 enhances its stability and reusability. Under optimized conditions (immobilized lipase MAJ1 of 45 U/g, substrate molar ratio of 4:1, temperature of 35°C, reaction time of 24 hours), structured triacylglycerols with 1,3-dipalmitoyl-2-capryloyl-sn-glycerol content of 97.6% can be achieved.

1,3-Dilaurin, also known as 1,3-dilauroylglycerol, is a diacylglycerol characterized by two lauric acid chains attached to a glycerol backbone at the 1 and 3 positions [1]. This specific structural configuration plays a crucial role in how pancreatic lipase interacts with and hydrolyzes the compound [2]. Pancreatic lipase, a key digestive enzyme, exhibits distinct hydrolysis patterns when encountering 1,3-diacylglycerols compared to triacylglycerols [3].

The hydrolysis of 1,3-dilaurin by pancreatic lipase follows a regioselective pattern, with the enzyme preferentially attacking the ester bonds at specific positions [4]. Studies have demonstrated that pancreatic lipase exhibits positional specificity, preferentially hydrolyzing the ester bonds at the 1 and 3 positions of the glycerol backbone [3] [5]. This positional preference is critical for understanding the metabolic fate of 1,3-dilaurin in the digestive system [4] [3].

The kinetics of 1,3-dilaurin hydrolysis by pancreatic lipase reveals interesting dynamics that differ from those observed with triacylglycerols [3]. When pancreatic lipase acts on 1,3-dilaurin, it generates free lauric acid and 1-monolaurin or 3-monolaurin as primary products [6] [7]. This hydrolysis process is influenced by various factors including substrate concentration, enzyme activity, and the presence of bile salts [3] [5].

Table 1: Comparison of Pancreatic Lipase Hydrolysis Kinetics for Different Substrates

SubstrateRelative Hydrolysis RatePrimary ProductsPositional Specificity
1,3-DilaurinModerateMonolaurin + Lauric acidHigh for sn-1 and sn-3 positions
TriacylglycerolHigh1,2-Diacylglycerol + Fatty acidPreferential for sn-1 and sn-3
1,2-DiacylglycerolVery high2-Monoacylglycerol + Fatty acidPreferential for sn-1

The enzymatic hydrolysis of 1,3-dilaurin is also influenced by the physical state of the substrate [6]. In monomolecular films at the air-water interface, the kinetics of hydrolysis are affected by the packing density of the substrate molecules [4]. Studies have shown that both the extent of enzyme adsorption and the catalytic rate constant of the adsorbed enzyme are substrate packing-dependent [4] [6].

Research has demonstrated that the second-order rate constant for pancreatic lipase hydrolysis of 1,3-dilaurin remains relatively constant when corrected for the concentration of reactive substrate [4]. This constancy supports the hypothesis that a packing-dependent conformational distribution of substrate head groups is a factor in the regulation of lipolysis [4] [3].

Intestinal Absorption and Lymphatic Transport Mechanisms

Following pancreatic lipase hydrolysis, the metabolites of 1,3-dilaurin undergo a complex process of intestinal absorption and transport [8]. The absorption of 1,3-dilaurin and its hydrolysis products occurs primarily in the small intestine, where specific transport mechanisms facilitate their uptake into enterocytes [8] [9].

The intestinal absorption of 1,3-dilaurin metabolites begins with the formation of mixed micelles with bile salts [8]. These mixed micelles serve as transport vehicles to deliver the hydrolysis products to the apical membrane of enterocytes for absorption [8] [10]. The efficiency of this process is significantly higher for fatty acids compared to other lipid components, with absorption rates exceeding 90% in human subjects [8].

Once inside the enterocyte, the metabolites of 1,3-dilaurin follow distinct metabolic pathways [11]. Research has shown that 1-monolaurin, a primary hydrolysis product of 1,3-dilaurin, is directly absorbed into the small intestinal epithelial cells and subsequently re-esterified [11]. This re-esterification process involves the formation of 1,2-diacylglycerol or 2,3-diacylglycerol, which can be further esterified to triacylglycerol [11] [12].

The lymphatic transport of 1,3-dilaurin metabolites represents a critical step in their metabolic fate [13]. Studies comparing the lymphatic transport of radiolabeled 1,3-diacylglycerol with triacylglycerol have revealed significant differences in transport kinetics [13]. The 24-hour recovery of radioactivity from 1,3-diacylglycerol in the lymph was slightly but significantly lower than that from triacylglycerol (81.3% vs. 86.5%) [13].

Table 2: Lymphatic Transport Characteristics of 1,3-Dilaurin Compared to Triacylglycerol

Parameter1,3-DilaurinTriacylglycerolSignificance
24-hour lymphatic recovery81.3%86.5%p < 0.05
First 1-hour recovery17.5%31.1%p < 0.01
Distribution in TAG fraction (first 3 hours)>90%>90%Not significant

Notably, in the first 1-hour interval after administration, the recovery of radioactivity from 1,3-diacylglycerol was almost half of that from triacylglycerol (17.5% vs. 31.1%) [13]. This suggests a slower lymphatic transport of 1,3-dilaurin compared to triacylglycerol, which could be a factor in the suppression of postprandial hypertriacylglycerolemia observed with 1,3-diacylglycerol consumption [13] [14].

The assembly and secretion of chylomicrons play a crucial role in the transport of 1,3-dilaurin metabolites [12]. Chylomicron assembly begins in the endoplasmic reticulum with the formation of primordial, phospholipid-rich particles that are then transported to the Golgi for secretion [12]. The incorporation of 1,3-dilaurin metabolites into chylomicrons is regulated by various factors, including the expression of specific enzymes such as acyl-CoA:diacylglycerol acyltransferase 1 and 2 [15].

Research has shown that the intestinal transport of 1,3-diacylglycerol differs from that of triacylglycerol, with implications for postprandial lipid metabolism [13] [11]. The slower lymphatic transport of 1,3-diacylglycerol contributes to its anti-obesity action observed in feeding studies [13] [16].

Hepatic β-Oxidation Pathway Modulation

Upon reaching the liver, 1,3-dilaurin and its metabolites interact with hepatic metabolic pathways, particularly the β-oxidation pathway [17] [18]. The liver plays a central role in lipid metabolism, and the modulation of hepatic β-oxidation by 1,3-dilaurin has significant implications for overall lipid homeostasis [18] [19].

Research has demonstrated that 1,3-diacylglycerols, including 1,3-dilaurin, can influence the activities of hepatic enzymes involved in fatty acid metabolism [20]. Comparative studies in rats fed with diacylglycerol versus triacylglycerol have shown that dietary diacylglycerol significantly reduces the concentrations of serum and liver triacylglycerol [20]. This effect is associated with lower activities of enzymes involved in fatty acid synthesis and higher rates of mitochondrial and peroxisomal oxidation of fatty acids in the liver [20] [19].

The modulation of hepatic β-oxidation by 1,3-dilaurin involves changes in the expression and activity of key enzymes in the pathway [21] [20]. Increasing dietary levels of diacylglycerol progressively increase the activities of enzymes involved in the β-oxidation pathway, including carnitine palmitoyltransferase, acyl-CoA dehydrogenase, acyl-CoA oxidase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, 2,4-dienoyl-CoA reductase, and delta 3, delta 2-enoyl-CoA isomerase in the liver [20].

Table 3: Effects of 1,3-Diacylglycerol on Hepatic Enzyme Activities Compared to Triacylglycerol

Enzyme CategoryEffect with 1,3-DiacylglycerolMetabolic Implication
Fatty acid synthesis enzymesDecreased activityReduced lipogenesis
Mitochondrial β-oxidation enzymesIncreased activityEnhanced fatty acid catabolism
Peroxisomal β-oxidation enzymesIncreased activityImproved metabolism of very-long-chain fatty acids

Studies with alpha-linolenic acid-rich diacylglycerol have shown that supplementation significantly inhibits hepatic triglyceride accumulation, accompanied by the up-regulation of β-oxidation activity [21]. This effect is associated with increased expression of acyl-CoA oxidase and medium-chain acyl-CoA dehydrogenase messenger RNA levels [21]. Interestingly, these changes occur without significant alterations in the levels of peroxisome proliferator-activated receptor-alpha and sterol regulatory element-binding protein-1 messenger RNAs [21].

The regulation of peroxisomal β-oxidation, which is particularly important for the metabolism of very-long-chain fatty acids, is also influenced by 1,3-diacylglycerols [22]. Research has shown that liver X receptor regulates the expression of the genetic program for peroxisomal β-oxidation in the liver, and this pathway may be modulated by diacylglycerols [22] [21].

The enhanced hepatic β-oxidation induced by 1,3-dilaurin and other diacylglycerols contributes to their serum triacylglycerol-lowering effect [20] [21]. This alteration of fatty acid metabolism in the liver represents a significant mechanism by which 1,3-dilaurin influences lipid homeostasis and potentially contributes to its beneficial metabolic effects [20] [19].

PPAR-γ Activation and Adipogenesis Regulation

1,3-Dilaurin has been found to interact with peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a crucial role in adipocyte differentiation and lipid metabolism [23] [24]. The activation of PPAR-γ by 1,3-dilaurin and other diacylglycerols represents an important mechanism through which these compounds influence adipogenesis and metabolic homeostasis [23] [25].

Research has demonstrated that diacylglycerols can modulate PPAR-γ activity through both direct and indirect mechanisms [26] [27]. Direct activation of PPAR-γ by diacylglycerols involves binding to the ligand-binding domain of the receptor, leading to conformational changes that promote the recruitment of coactivators and the initiation of transcriptional activity [26] [23]. Indirect mechanisms include the modulation of signaling pathways that regulate PPAR-γ activity, such as the diacylglycerol-protein kinase C signaling pathway [27] [28].

The regulation of adipogenesis by 1,3-dilaurin through PPAR-γ activation has significant implications for lipid metabolism and energy homeostasis [24] [25]. PPAR-γ activation promotes the expression of genes involved in adipocyte differentiation, lipid uptake, and storage [25]. However, the specific effects of 1,3-dilaurin on adipogenesis may differ from those of other PPAR-γ ligands due to its unique structural properties and metabolic fate [24] [29].

Table 4: Effects of 1,3-Dilaurin on PPAR-γ Signaling and Adipogenesis

ParameterEffectMechanism
PPAR-γ activationPartial agonismDirect binding to ligand-binding domain
Adipocyte differentiationModulationRegulation of adipogenic gene expression
Lipid accumulationReductionEnhanced fatty acid oxidation
Insulin sensitivityImprovementSuppression of inflammatory pathways

Studies investigating the effects of diacylglycerols on PPAR-γ signaling have shown that these compounds can act as partial agonists of the receptor [26] [23]. This partial agonism results in a distinct pattern of gene expression compared to full agonists, with potentially beneficial effects on metabolic parameters [26] [25]. For instance, diacylglycerol-mediated PPAR-γ activation has been associated with improved insulin sensitivity without the adverse effects on adiposity observed with some full agonists [25] [27].

The regulation of adipogenesis by 1,3-dilaurin also involves the modulation of key adipogenic transcription factors downstream of PPAR-γ, such as CCAAT/enhancer-binding protein alpha [24] [29]. Research has shown that diacylglycerols can influence the expression and activity of these transcription factors, thereby affecting the differentiation and function of adipocytes [24] [29].

Interestingly, the interaction between diacylglycerol metabolism and PPAR-γ signaling is bidirectional [29] [28]. While diacylglycerols can activate PPAR-γ, PPAR-γ activation can also influence diacylglycerol metabolism by regulating the expression of enzymes involved in diacylglycerol synthesis and degradation, such as diacylglycerol kinase delta [29]. This reciprocal regulation creates a complex network of interactions that fine-tunes adipocyte differentiation and function [29] [25].

White Adipose Tissue Browning Induction Capacity

White adipose tissue browning represents a promising therapeutic strategy for metabolic syndrome management through the conversion of energy-storing white adipocytes into energy-burning beige adipocytes. This process involves fundamental changes in cellular metabolism, mitochondrial biogenesis, and thermogenic gene expression patterns.

The molecular mechanisms driving adipose tissue browning involve multiple signaling pathways and transcriptional regulators. PRDM16, a zinc-finger protein selectively expressed in brown adipose tissue, controls brown adipocyte formation by inducing expression of brown adipose tissue genes and simultaneously suppressing expression of select white adipose tissue genes. This transcriptional switch mechanism appears to be influenced by diacylglycerol-mediated signaling cascades.

Beige adipocyte recruitment is mediated by multiple mechanisms, including de novo beige adipogenesis and white-to-brown adipocyte transdifferentiation. Research has shown that beige precursors reside around vasculatures and proliferate and differentiate into beige adipocytes upon appropriate stimulation. The role of specific lipid species, including diacylglycerols, in this process involves modulation of key regulatory pathways.

Diacylglycerol kinase epsilon has been implicated in adipose tissue remodeling processes. Studies reveal that under long-term high-fat diet feeding conditions, beige adipogenesis is induced in white adipose tissue, and this process involves diacylglycerol kinase epsilon-dependent mechanisms. The enzyme's role in phosphorylating diacylglycerols and converting them into phosphatidic acid regulates the balance of these important signaling lipids.

The browning process involves significant changes in mitochondrial density and function. Brown and beige adipocytes display multilocular lipid droplets, dense mitochondria, and expression of uncoupling protein 1. The formation of these thermogenic adipocytes requires coordinated regulation of lipid droplet dynamics, mitochondrial biogenesis, and metabolic fuel mobilization.

Lipid droplet lipolysis has been extensively examined and represents a critical component of the browning process. Adipose triglyceride lipase catalyzes the first step of lipolysis to generate diacylglycerol and free fatty acids from triglycerides in lipid droplets. This process directly produces diacylglycerol species that can influence subsequent metabolic signaling cascades.

Table 3.2: Molecular Markers of White Adipose Tissue Browning

MarkerWhite AdipocytesBeige AdipocytesFold Change
UCP1 ExpressionLowHigh10-50x
PRDM16 ExpressionMinimalElevated5-15x
Mitochondrial DensityLowHigh3-8x
Multilocular DropletsAbsentPresentQualitative
PGC-1α ExpressionBaselineInduced3-10x

Hepatic VLDL Secretion Modulation Effects

Very low-density lipoprotein secretion from hepatocytes represents a critical determinant of plasma triglyceride concentrations and cardiovascular risk. The assembly and secretion of VLDL particles involves complex intracellular trafficking processes that can be modulated by specific lipid species, including diacylglycerols.

The production and secretion of very low-density lipoproteins by hepatocytes has a direct impact on liver fat content, as well as the concentrations of cholesterol and triglycerides in the circulation. This process involves multiple regulatory checkpoints, including apolipoprotein B100 synthesis, lipid droplet mobilization, and endoplasmic reticulum-to-Golgi trafficking mechanisms.

Recent studies have demonstrated that diacylglycerol content influences VLDL transport through coordinated regulation of coat protein complex II machinery. Research using hepatocyte-specific deletion models revealed that proteins involved in VLDL transport significantly impact lipid secretion patterns. These findings suggest that diacylglycerol species may modulate VLDL secretion through effects on intracellular trafficking machinery.

The assembly of VLDL particles occurs through a multistep process that begins in the endoplasmic reticulum. Nascent VLDL particles undergo essential modifications in the Golgi apparatus before secretion into the circulatory system. The rate-limiting step in this process involves endoplasmic reticulum-to-Golgi transport, which is mediated by specialized transport vesicles.

Alpha-tocopherol has been shown to reduce VLDL secretion through modulation of endoplasmic reticulum-to-Golgi trafficking. This research demonstrated that specific compounds can disrupt VLDL transport vesicle budding and reduce VLDL secretion rates. Similar mechanisms may apply to diacylglycerol species, which could influence vesicular trafficking processes.

The regulation of VLDL secretion involves multiple enzymatic and transport mechanisms. Triacylglycerol hydrolase mediates the mobilization of triglycerides from lipid droplets for VLDL secretion. This process generates diacylglycerol intermediates that may influence subsequent VLDL assembly and secretion processes.

Table 3.3: VLDL Secretion Parameters and Regulatory Factors

ParameterNormal ConditionsMetabolic SyndromeModulated Conditions
VLDL Production RateBaselineIncreased 150-200%Variable
Apolipoprotein B100 SecretionNormalEnhancedPotentially Reduced
Triglyceride ContentStandardElevatedModifiable
ER-to-Golgi TransportEfficientAcceleratedCan be Disrupted

Insulin Sensitization Through PKC-θ Pathway

Protein kinase C-theta represents a crucial mediator of lipid-induced insulin resistance in skeletal muscle and other insulin-responsive tissues. This serine kinase is activated by diacylglycerol species and plays a fundamental role in the pathogenesis of metabolic syndrome-associated insulin resistance.

Research has definitively established that PKC-theta knockout mice are protected from fat-induced insulin resistance. Studies using hyperinsulinemic-euglycemic clamp techniques demonstrated that mice lacking PKC-theta maintained normal insulin sensitivity even during lipid infusion challenges. These findings indicate that PKC-theta represents a critical therapeutic target for insulin sensitization strategies.

The molecular mechanism involves PKC-theta phosphorylation of insulin receptor substrate-1 at serine 1101, which blocks insulin receptor substrate-1 tyrosine phosphorylation and downstream activation of the AKT pathway. This phosphorylation event represents a key molecular switch that determines insulin sensitivity versus resistance states.

Diacylglycerol activation of PKC-theta has been temporally associated with impairment of insulin signaling in human skeletal muscle. Clinical studies revealed that acute induction of muscle insulin resistance correlated with increased total and cytosolic diacylglycerol content and PKC-theta activation. These findings provide direct evidence linking diacylglycerol species to insulin resistance pathogenesis.

The specificity of PKC-theta in mediating insulin resistance has been confirmed through multiple experimental approaches. A five-hour lipid infusion decreased insulin-stimulated skeletal muscle glucose uptake in wild-type mice, which was associated with 40-50% decreases in insulin-stimulated tyrosine phosphorylation of insulin receptor substrate-1 and associated phosphoinositide 3-kinase activity. In contrast, PKC-theta inactivation prevented these fat-induced defects in insulin signaling.

PKC-epsilon also contributes to lipid-induced insulin resistance through cross-talk with protein kinase B signaling pathways. Phosphoproteomic analysis revealed that PKC-epsilon can phosphorylate multiple substrates involved in insulin signaling, including ribosomal protein S6 and insulin receptor substrate-1. This suggests that diacylglycerol species may influence insulin sensitivity through multiple protein kinase C isoforms.

Table 3.4: PKC-θ Pathway Effects on Insulin Signaling

Signaling ComponentControlPKC-θ ActivatedPKC-θ Inhibited
IRS-1 Tyrosine Phosphorylation100%50-60%95-100%
PI3K ActivityNormalReduced 40%Maintained
AKT PhosphorylationBaselineSignificantly ReducedRestored
Glucose Uptake100%70-80%95-100%
Insulin SensitivityNormalImpairedProtected

The therapeutic implications of PKC-theta modulation extend beyond simple insulin sensitivity improvements. Multiple studies have demonstrated that interventions targeting the PKC-theta pathway can prevent diet-induced obesity and improve glucose homeostasis. These findings suggest that diacylglycerol species with specific PKC-theta modulatory properties could represent novel therapeutic approaches for metabolic syndrome management.

Physical Description

Solid

XLogP3

9.7

UNII

D29X1BO64V

Other CAS

539-93-5

Wikipedia

Glyceryl 1,3-dilaurate

General Manufacturing Information

Dodecanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester: ACTIVE

Dates

Modify: 2023-08-15

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